2-(2-Bromo-4-methylphenoxy)acetophenone
Description
2-(2-Bromo-4-methylphenoxy)acetophenone is a brominated acetophenone derivative characterized by a phenoxy group substituted with a bromine atom and a methyl group at the ortho and para positions, respectively, relative to the acetophenone backbone. This structural configuration imparts unique physicochemical properties, including enhanced electrophilicity due to the electron-withdrawing bromine substituent, which facilitates nucleophilic substitution reactions. The methyl group contributes to steric and electronic effects, influencing solubility and reactivity.
Acetophenone derivatives, in general, are pivotal in organic synthesis, pharmaceuticals, and agrochemicals due to their versatility as intermediates .
Properties
CAS No. |
63188-78-3 |
|---|---|
Molecular Formula |
C15H13BrO2 |
Molecular Weight |
305.17 g/mol |
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-1-phenylethanone |
InChI |
InChI=1S/C15H13BrO2/c1-11-7-8-15(13(16)9-11)18-10-14(17)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
BTISHSOIFDWYLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 2-(2-Bromo-4-methylphenoxy)acetophenone with structurally related brominated acetophenones:
Reactivity and Stability
- Electrophilicity: Bromine substituents enhance electrophilic character, enabling cross-coupling reactions. For example, 4-Bromoacetophenone (CAS 99-90-1) undergoes Suzuki-Miyaura reactions for biaryl synthesis . The phenoxy group in this compound may further stabilize transition states in such reactions.
- Steric Effects: The methyl group in 2-Bromo-4'-methylacetophenone (CAS 619-41-0) reduces rotational freedom, affecting reaction kinetics compared to unsubstituted analogs .
- Stability: Brominated acetophenones require storage in cool, UV-protected environments to prevent degradation, as noted for 2-Bromo-4'-methoxyacetophenone .
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